N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
Overview
Description
N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione ring linked to a phenyl group, which is further connected to a thiophene-2-carboxamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide typically involves a multi-step process. One common method includes the coupling of 3-aminophenylthiophene-2-carboxamide with 2,5-dioxopyrrolidin-1-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione ring can be reduced to hydroxyl groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the pyrrolidine-2,5-dione ring.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant effects . Additionally, it may modulate other ion channels or receptors, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Another hybrid compound with anticonvulsant properties.
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione: A compound with similar structural features and biological activities.
Uniqueness
N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide stands out due to its unique combination of a pyrrolidine-2,5-dione ring and a thiophene-2-carboxamide moiety. This structural arrangement imparts distinct chemical reactivity and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-13-6-7-14(19)17(13)11-4-1-3-10(9-11)16-15(20)12-5-2-8-21-12/h1-5,8-9H,6-7H2,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISNCXZWZLFMDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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